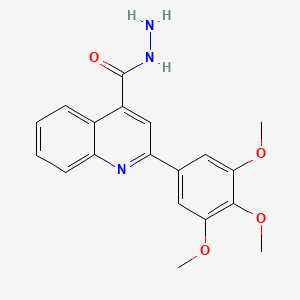

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQDNSKICKJABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Hydrazine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Studies have shown that 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide inhibits specific enzymes and pathways involved in cancer cell proliferation. Its mechanism of action involves binding to active sites of enzymes, leading to the inhibition of their activity and modulation of signal transduction pathways within cells .

- Enzyme Inhibition : The compound has been explored as a probe for studying various cellular processes, including enzyme inhibition and receptor binding. This makes it valuable in biochemical research aimed at understanding disease mechanisms.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that derivatives of the quinoline scaffold exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Mechanistic Studies : Mechanistic investigations using molecular docking simulations have provided insights into how the compound interacts with specific targets at the molecular level. These studies help elucidate its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Methoxy-Substituted Phenyl Analogs

- 2-(4-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide (CAS 314022-18-9): This analog replaces the 3,4,5-trimethoxyphenyl group with a single methoxy group at the para position. Its molecular weight (354.4 g/mol) is lower than the trimethoxy derivative, influencing solubility and bioavailability .

- 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic Acid: The presence of a chloro substituent at position 6 and a dimethoxyphenyl group at position 2 highlights how halogenation and methoxy group positioning impact bioactivity. Dimethoxy derivatives generally exhibit reduced lipophilicity compared to trimethoxy analogs, which may lower membrane permeability but improve aqueous solubility .

Hydrazide/Hydrazone Derivatives

- 4-(2-Heterylidenehydrazinyl)-7-Chloroquinoline (Compounds 4a–f): Synthesized via hydrazine-aldehyde condensation, these derivatives feature a chlorinated quinoline core. Biological assays suggest that the 7-chloro substituent contributes to antiproliferative activity, though direct comparisons with the trimethoxy analog are lacking .

- Schiff Bases of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide: Reaction with aldehydes (e.g., furfural) yields Schiff bases with extended conjugation, which may enhance interactions with enzymes like carbonic anhydrase XII (hCA XII) or P-glycoprotein (P-gp). These derivatives retain the trimethoxyphenyl group, critical for P-gp inhibition, but introduce arylidene moieties that modulate solubility and stability .

Anticancer Activity

- Myricetin Derivatives with Trimethoxyphenyl Groups: Flavonoid analogs such as 3-(3-(substituted)propoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one demonstrate high antiproliferative activity against breast and gastric cancer cell lines. The trimethoxyphenyl group enhances tubulin polymerization inhibition, akin to combretastatin A-3. However, the quinoline-carbohydrazide core may offer distinct pharmacokinetic advantages over flavonoid scaffolds .

- Combretastatin A-4 Prodrugs: Sodium and potassium phosphate salts of combretastatin A-4 (e.g., 1n) share the trimethoxyphenyl motif with the target compound. These prodrugs exhibit improved water solubility while retaining antitubulin activity, a property that could inform the design of hydrazide-based prodrugs for this compound .

Enzyme Inhibition

- Dual Inhibitors of P-gp and hCA XII: Piperazine-based compounds bearing (E)-3-(3,4,5-trimethoxyphenyl)vinyl substituents show potent P-gp inhibition. The trimethoxyphenyl group’s planar structure facilitates π-π stacking with P-gp’s hydrophobic binding pockets, a mechanism likely shared by the quinoline-carbohydrazide derivative. However, the latter’s rigid quinoline core may limit conformational flexibility compared to piperazine analogs .

Solubility and Stability

- Trimethoxyphenyl vs.

Data Tables: Key Comparative Properties

Biological Activity

The compound 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide is a derivative of quinoline, a class of compounds recognized for their diverse biological activities. Quinoline derivatives have been extensively studied for their pharmacological potential, including anticancer, antimicrobial, and antioxidant properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a quinoline core with a carbohydrazide functional group and a trimethoxyphenyl substituent, which may influence its biological properties.

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity through various mechanisms:

- DNA Intercalation : Many quinoline compounds can intercalate into DNA, disrupting replication and transcription processes. This mechanism has been observed in other quinoline derivatives and may apply to this compound as well .

- Oxidative Stress Induction : Compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis. The presence of methoxy groups in the phenyl ring may enhance this effect by stabilizing reactive oxygen species (ROS) production .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is well-documented:

- Broad Spectrum : Research indicates that quinoline derivatives exhibit activity against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.1 to 1 μg/mL .

- Mechanism : The antimicrobial action is generally attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antioxidant Activity

Antioxidant properties are another significant aspect of quinoline derivatives:

- Radical Scavenging : Studies have shown that certain quinoline compounds can effectively scavenge free radicals. The antioxidant activity can be quantified using assays such as ABTS or DPPH .

- Metal Chelation : Some derivatives act as bidentate chelators for metal ions (e.g., Fe²⁺), which can prevent oxidative damage by inhibiting metal-catalyzed reactions .

Study on Anticancer Effects

A recent study investigated the anticancer properties of various quinoline derivatives, including those similar to this compound. It was found that modifications to the phenyl ring significantly affected cytotoxicity against cancer cell lines such as HeLa and MCF-7. The incorporation of methoxy groups enhanced cytotoxicity due to increased lipophilicity and improved cellular uptake .

Antimicrobial Testing

In another study focusing on antimicrobial activity, compounds with similar structures were tested against clinical isolates of MRSA. The results indicated that the presence of hydrazide groups significantly improved activity against resistant strains compared to standard antibiotics like vancomycin .

Data Tables

| Biological Activity | Compound | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | This compound | TBD | DNA intercalation |

| Antimicrobial | Similar quinoline derivatives | 0.195 - 1 | Membrane disruption |

| Antioxidant | Related quinolines | IC50 = 10 - 50 | Radical scavenging and chelation |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 380.1502 for C₁₉H₂₀N₃O₅) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. Lattice parameters (e.g., monoclinic P2₁/c) are critical for confirming stereochemistry .

What preliminary biological assays are recommended to evaluate its therapeutic potential?

Q. Basic

- Anticancer Screening : Tubulin polymerization inhibition assays (IC₅₀ < 1 µM in HeLa cells) and cytotoxicity profiling (MTT assay across NCI-60 cell lines) .

- Antimicrobial Testing : Broth microdilution against S. aureus (MIC 8–16 µg/mL) and E. coli .

- Apoptosis Induction : Flow cytometry for Annexin V/PI staining in leukemia Jurkat cells .

Q. Advanced

- Assay Standardization : Validate protocols using positive controls (e.g., colchicine for tubulin assays) and replicate under identical conditions (pH, serum concentration) .

- Cell Line Authentication : STR profiling to rule out cross-contamination, especially in multidrug-resistant models like NCI/ADR-RES .

- Meta-Analysis : Pool data from orthogonal assays (e.g., Western blot for caspase-3 activation alongside cytotoxicity data) to resolve mechanistic inconsistencies .

What computational strategies elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with β-tubulin (PDB ID: 1SA0), highlighting hydrogen bonds with αTyr224 and van der Waals contacts with the colchicine site .

- QSAR Modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., 3,4,5-trimethoxy groups) with logP and IC₅₀ values .

- MD Simulations : GROMACS assesses binding stability (>20 ns trajectories) to prioritize derivatives with lower RMSD fluctuations .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Catalyst Screening : Replace glacial acetic acid with p-TsOH (10 mol%) in hydrazide formation, improving yields to >85% .

- Solvent Engineering : Switch to THF/water biphasic systems for easier product isolation .

- Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and enhance reproducibility .

What analytical challenges arise in purity assessment, and how are they resolved?

Q. Advanced

- HPLC Method Development : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/0.1% TFA) to separate hydrazide degradation products (retention time: 8.2 min) .

- Elemental Analysis : Address discrepancies in nitrogen content (±0.3%) via combustion analysis coupled with CHNS-O microanalysis .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidized quinoline-N-oxide) during stability testing under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.